molecular formula C14H12F3NO2 B2428847 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline CAS No. 728907-96-8

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B2428847
CAS No.: 728907-96-8
M. Wt: 283.25
InChI Key: WEXACIKWNVQKEK-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenoxy)aniline” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .


Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenoxy)aniline” consists of a benzene ring attached to an aniline (NH2) group and a methoxyphenoxy (OCH3) group .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Approaches : Gong and Kato (2004) described the synthesis of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which are related to 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline. These compounds are synthesized from trifluoroacetaldehyde ethyl hemiacetal and aniline, yielding substituted products with potential applications in chemical synthesis (Gong & Kato, 2004).

  • Chemical Reactions and Derivatives : Pimenova et al. (2003) explored the synthesis and reactions of a compound similar to this compound. They investigated its reactions with aniline and other compounds, leading to the formation of various chemical derivatives (Pimenova et al., 2003).

  • Formation of Isoxazole and Pyrazole : Strekowski and Lin (1997) studied the formation of isoxazole and pyrazole by reacting trifluoromethyl-substituted anilines with oxime and hydrazone dianions. This research highlights the reactivity of compounds related to this compound in forming heterocyclic structures (Strekowski & Lin, 1997).

Applications in Synthesis and Catalysis

  • Use in Catalytic Processes : Wu et al. (2021) found that 2-Fluoro-5-(trifluoromethyl)aniline, a compound similar to the one , can be used as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This demonstrates its potential use in catalytic processes for synthesizing complex organic molecules (Wu et al., 2021).

  • Synthesis of Liquid Crystals : Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl derivatives. These derivatives exhibit stable smectic and nematic phases, suggesting applications in the field of liquid crystals (Miyajima et al., 1995).

Metabolic and Biological Studies

  • Metabolic Pathways in Pharmaceuticals : Kenny et al. (2004) described the synthesis of metabolites of diclofenac, a commonly used drug. They synthesized metabolites involving aniline derivatives, indicating the importance of such compounds in understanding drug metabolism (Kenny et al., 2004).

  • Study of Antiproliferative Activity : Kasumov et al. (2016) explored the antiproliferative activity of Cu(II) and Pd(II) complexes with anilines bearing fluorine and trifluoromethyl groups. This research highlights potential biological applications of such aniline derivatives in cancer research (Kasumov et al., 2016).

Safety and Hazards

“2-(3-Methoxyphenoxy)aniline” is classified as an irritant (Xi HazardClass) . More detailed safety, risk, and hazard information, as well as Material Safety Data Sheets (MSDS), may be needed for a comprehensive understanding of its safety and hazards .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(7-12(13)18)14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXACIKWNVQKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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